molecular formula C7H7BrOS B2766479 2-Bromo-6-methoxybenzenethiol CAS No. 1379329-65-3

2-Bromo-6-methoxybenzenethiol

Cat. No.: B2766479
CAS No.: 1379329-65-3
M. Wt: 219.1
InChI Key: AIBKDJFRUUZPDU-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzenethiol is an organic compound with the molecular formula C7H7BrOS It is characterized by the presence of a bromine atom at the second position, a methoxy group at the sixth position, and a thiol group attached to a benzene ring

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Bromo-6-methoxybenzenethiol is also dependent on the specific reactions it is used in. In general, the bromine atom at the 2-position of the benzene ring can undergo Suzuki coupling to transform into an aryl or alkyl group. Additionally, it can undergo boronization reactions to form a boron unit .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds it is synthesized into. As an intermediate in organic synthesis, its effects can vary widely .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other reactants or catalysts. For instance, its synthesis from 2-amino-6-methoxybenzoic acid involves reactions at 0 degrees and 65 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxybenzenethiol typically involves the bromination of 6-methoxybenzenethiol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxybenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include disulfides or sulfonic acids.

    Reduction: Products include debrominated compounds or modified thiol derivatives.

Scientific Research Applications

2-Bromo-6-methoxybenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxybenzothiazole: Similar structure but contains a thiazole ring instead of a thiol group.

    2-Bromo-6-methoxybenzoic acid: Contains a carboxylic acid group instead of a thiol group.

    2-Bromo-6-methoxybenzene-1,4-diol: Contains two hydroxyl groups instead of a thiol group.

Uniqueness

2-Bromo-6-methoxybenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, methoxy, and thiol groups in a single molecule provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-6-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBKDJFRUUZPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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